molecular formula C22H17N3O4S2 B2382388 3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 307509-29-1

3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2382388
CAS No.: 307509-29-1
M. Wt: 451.52
InChI Key: WJCMIOFOLWCMER-UHFFFAOYSA-N
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Description

3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core, a phenoxy group, and a thiazolylsulfamoyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the sulfonamide group: The thiazole derivative is then reacted with sulfonyl chlorides under basic conditions to introduce the sulfonamide group.

    Coupling with the benzamide core: The final step involves coupling the thiazolylsulfamoyl intermediate with a phenoxy-substituted benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)carbamothioylbenzamide
  • 5-aryl-N-{4-[(1,3-thiazol-2-yl)carbamothioyl]phenyl}benzamide

Uniqueness

3-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide stands out due to its unique combination of a phenoxy group and a thiazolylsulfamoyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S2/c26-21(16-5-4-8-19(15-16)29-18-6-2-1-3-7-18)24-17-9-11-20(12-10-17)31(27,28)25-22-23-13-14-30-22/h1-15H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCMIOFOLWCMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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